5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one
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Overview
Description
5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, may exhibit specific interactions with biological targets, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Phenylchromenone derivatives and morpholine.
Reaction Steps:
Reaction Conditions: These reactions may require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with enzymes and receptors.
Medicine: Investigating its potential as an anticancer or anti-inflammatory agent.
Industry: Potential use in the development of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer activity.
Luteolin: A flavonoid with potential neuroprotective effects.
Uniqueness
5,7-dihydroxy-6,8-bis[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other flavonoids.
Properties
IUPAC Name |
5,7-dihydroxy-6,8-bis(morpholin-4-ylmethyl)-2-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c28-20-14-21(17-4-2-1-3-5-17)33-25-19(16-27-8-12-32-13-9-27)23(29)18(24(30)22(20)25)15-26-6-10-31-11-7-26/h1-5,14,29-30H,6-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOUYDBIXNWYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCOCC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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